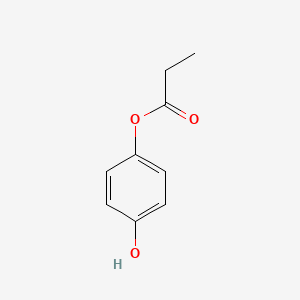

p-Hydroxyphenyl propanoate

Description

Contextual Significance in Natural Product Chemistry and Biochemistry

p-Hydroxyphenyl propanoate, also known as 4-hydroxyphenyl propanoate, is a phenolic compound that has garnered attention in the fields of natural product chemistry and biochemistry. It is structurally related to other naturally occurring phenolic acids and their derivatives, which are widespread in the plant kingdom and are known for their diverse biological activities. These compounds are often metabolites in various biochemical pathways and can serve as indicators of certain metabolic processes. solubilityofthings.comlmdb.ca

In the context of natural product chemistry, this compound and its related structures are of interest due to their presence in various natural sources and their potential as precursors for the synthesis of more complex molecules. For instance, its structural analog, 3-(4-Hydroxyphenyl)propanoic acid (also known as phloretic acid), is a known microbial metabolite and has been identified in various foods. solubilityofthings.comlmdb.cacymitquimica.com The study of such compounds helps in understanding the biochemical pathways in plants and microorganisms.

From a biochemical perspective, these compounds are investigated for their roles in metabolic pathways and their potential effects on biological systems. For example, derivatives of hydroxyphenyl propanoic acid have been studied for their antioxidant and anti-inflammatory properties. solubilityofthings.comscbt.comchemicalbook.com The investigation into the biological activities of this compound and its analogs contributes to the broader understanding of how natural products can influence physiological processes.

Overview of Research Trajectories and Multidisciplinary Relevance

Research on this compound and its related compounds has followed several trajectories, highlighting its multidisciplinary relevance. Initially, research focused on the identification and characterization of these compounds in natural sources. Advances in analytical techniques have enabled more precise detection and quantification in various biological matrices.

In biochemistry and pharmacology, the focus has shifted towards understanding the biological activities of these compounds. For instance, research has explored the potential of hydroxyphenyl propanoic acid derivatives as antioxidants. scbt.comchemicalbook.com Furthermore, studies have investigated their role in cellular signaling pathways and their interactions with enzymes.

The multidisciplinary relevance of this compound is evident in its applications across different scientific fields. In environmental science, related compounds have been studied as biomarkers for exposure to certain environmental pollutants. ersnet.org In food science, the presence and transformation of these compounds during food processing and digestion are of interest. Moreover, in materials science, derivatives of hydroxyphenyl propanoic acid are being explored for the creation of functionalized polymers and for surface modification. chemimpex.com The versatility of this class of compounds ensures its continued investigation across various scientific disciplines.

Nomenclature and Key Structural Analogues (e.g., 3-(4-Hydroxyphenyl)propanoic Acid, Methyl 3-(4-Hydroxyphenyl)propionate) in Research

The systematic IUPAC name for this compound is 4-hydroxyphenyl propanoate. However, various synonyms are used in the literature, which can sometimes lead to confusion. It is important to distinguish it from its structural isomers and related compounds.

Several key structural analogues of this compound are prominent in research:

3-(4-Hydroxyphenyl)propanoic Acid (Phloretic Acid): This compound is a carboxylic acid and a well-known metabolite found in various natural sources. solubilityofthings.comcymitquimica.comsigmaaldrich.com It is often studied for its antioxidant properties and its role in biochemical pathways. solubilityofthings.comscbt.comchemicalbook.com It serves as a precursor for the synthesis of other compounds and is used in the development of hydrogels and bolaamphiphiles. sigmaaldrich.com

Methyl 3-(4-hydroxyphenyl)propionate: This is the methyl ester of 3-(4-hydroxyphenyl)propanoic acid. nih.govchemicalbook.com It has been identified as a plant growth regulator and a nitrification inhibitor, playing a role in modulating root development. nih.govebi.ac.uknih.gov It is also used in the enzymatic coupling of saccharides to proteins. chemicalbook.comebi.ac.uk

The table below provides a comparison of these key compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Areas |

| This compound | C₉H₁₀O₃ | 166.17 | Natural product chemistry, biochemistry |

| 3-(4-Hydroxyphenyl)propanoic Acid | C₉H₁₀O₃ | 166.17 | Antioxidant studies, metabolite analysis, synthesis precursor scbt.comchemicalbook.comsigmaaldrich.com |

| Methyl 3-(4-hydroxyphenyl)propionate | C₁₀H₁₂O₃ | 180.20 | Plant growth regulation, nitrification inhibition, bioconjugation nih.govchemicalbook.comebi.ac.uknih.gov |

Understanding the distinct nomenclature and structural differences of these analogues is crucial for accurate interpretation of research findings and for advancing scientific knowledge in their respective areas of application.

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICLCIIIUOCDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308223 | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-34-9 | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence

Microbial Biosynthesis and Production Mechanisms

Microorganisms, particularly those residing in the mammalian gut, play a crucial role in the production of p-hydroxyphenyl propanoate through various metabolic transformations.

The human gut microbiota is instrumental in metabolizing complex dietary molecules into simpler, absorbable compounds. This compound is a prominent metabolite formed by gut bacteria from the biotransformation of dietary polyphenols, such as flavonoids and proanthocyanidins (B150500) found in fruits, vegetables, and whole grains. nih.govmdpi.comresearchgate.net For instance, flavonoids can be biotransformed by gut microbes into metabolites including 3-(4-hydroxyphenyl) propionic acid. nih.gov Similarly, the consumption of whole grains leads to the formation of this compound by the gut microflora.

The breakdown of the amino acid tyrosine by intestinal bacteria also yields this compound. researchgate.net Several bacterial genera have been identified as producers of this compound, highlighting the widespread nature of this metabolic capability within the gut ecosystem. asm.org Key bacteria involved in these transformations include species from Lactobacillus and Bifidobacterium, which are known to metabolize phenolic compounds. researchgate.netmdpi.comfrontiersin.org

| Microbial Genus | Role in this compound Metabolism | References |

| Clostridium | Produces this compound from tyrosine and other precursors. | researchgate.netasm.org |

| Bifidobacterium | Metabolizes dietary polyphenols and anthocyanins, contributing to the formation of phenolic acids. | nih.govmdpi.com |

| Lactobacillus | Possesses phenolic acid reductase activity, converting hydroxycinnamic acids to phenylpropionic acids. | mdpi.comnih.govfrontiersin.org |

| Eubacterium | Involved in the metabolism of flavonoids into hydroxyphenylpropionic acids. | |

| Bacteroides | Participates in the general metabolism of aromatic amino acids in the gut. |

This table summarizes key microbial genera involved in the metabolic transformation of dietary compounds into this compound.

The biosynthesis of this compound is a multi-step enzymatic process starting from aromatic amino acid precursors, primarily L-tyrosine and to a lesser extent, L-phenylalanine. wikipedia.org In microorganisms and plants, the shikimate pathway provides the initial building blocks for these aromatic amino acids. d-nb.inforesearchgate.net

The conversion of L-tyrosine begins with a transamination reaction catalyzed by tyrosine aminotransferase, which converts tyrosine to p-hydroxyphenylpyruvic acid. wikipedia.orgresearchgate.net This intermediate is central to tyrosine catabolism. umaryland.edu Subsequent enzymatic reactions, including reduction and dehydroxylation steps carried out by various microbial enzymes, lead to the formation of this compound. For example, some intestinal bacteria use tyrosine-derived metabolites like 4-hydroxyphenylpyruvate and DL-4-hydroxyphenyllactate as intermediates in metabolic pathways that can involve 3-(p-hydroxyphenyl)propionate. researchgate.netnih.govoup.com

The enzyme tyrosine ammonia-lyase (TAL) can also play a role by converting L-tyrosine into p-coumaric acid, which can then be reduced to this compound. uni-greifswald.de

| Precursor Molecule | Key Intermediate(s) | Resulting Compound | References |

| L-Tyrosine | p-Hydroxyphenylpyruvic acid, p-Coumaric acid | This compound | wikipedia.orgresearchgate.netuni-greifswald.de |

| L-Phenylalanine | Phenylpyruvic acid, Cinnamic acid | Phenylpropanoic acid (related compound) | frontiersin.orgnukleonika.pl |

| Flavonoids (e.g., Apigenin) | Phloretin chalcone | 3-(4-hydroxyphenyl) propionic acid | mdpi.comnih.gov |

This table outlines the enzymatic biogenesis of this compound from common precursor molecules.

Metabolic engineering and synthetic biology have enabled the de novo production of valuable aromatic compounds, including this compound, in microbial hosts like Escherichia coli and yeast. frontiersin.orgnih.govacs.org These strategies involve designing and introducing artificial biosynthetic pathways into microorganisms that can convert simple carbon sources like glucose into the target molecule. nih.gov

One approach involves extending the native aromatic amino acid pathway. For example, engineers have constructed pathways in E. coli to produce this compound (referred to as HPPA in some literature) by introducing heterologous genes. researchgate.net A key strategy is to divert metabolic flux from the central shikimate pathway towards chorismate and then to specific precursors. d-nb.inforesearchgate.net By overexpressing feedback-resistant versions of key enzymes and introducing genes like tyrosine ammonia (B1221849) lyase (TAL) and an enoate reductase, researchers have successfully engineered E. coli to produce p-coumaric acid and subsequently reduce it to this compound. frontiersin.org

Co-culture engineering, where different microbial strains perform sequential steps of a pathway, has also been employed to optimize production. frontiersin.orgacs.org This modular approach can improve efficiency by separating metabolic burdens between different engineered strains. d-nb.infonih.gov

Enzymatic Biogenesis from Precursor Molecules (e.g., Tyrosine, Phenylalanine)

Occurrence in Biological Systems and Natural Sources (e.g., Plants, Food Derivatives)

This compound and its derivatives are found in a variety of natural sources, from plants to food products.

The compound itself, often referred to as phloretic acid, and its esters are naturally present in several plant species. thegoodscentscompany.com For example, the methyl ester, methyl 3-(4-hydroxyphenyl)propionate, has been identified in plants like Tragopogon orientalis and Tragopogon pratensis and is considered a plant growth regulator. nih.gov The compound is also found in arrowroot leaf and avocado. thegoodscentscompany.com

As a metabolite, this compound is frequently detected in food derivatives and biological fluids as a result of microbial action on dietary precursors. It is considered a biomarker for the consumption of polyphenol-rich foods. nih.gov For instance, it is one of the metabolites produced by the gut microbiota following the intake of flavonoids from sources like citrus fruits and celery. nih.govmdpi.com It has also been detected in human fecal water after the consumption of raspberries.

| Source Category | Specific Source | Form/Context | References |

| Plants | Tragopogon orientalis, Tragopogon pratensis | Methyl 3-(4-hydroxyphenyl)propionate | nih.gov |

| Arrowroot (leaf), Avocado | Phloretic acid (this compound) | thegoodscentscompany.com | |

| Sorghum (Sorghum bicolor) | Intermediate in dhurrin (B190987) biosynthesis | pnas.orgnih.gov | |

| Food Derivatives | Foods rich in flavonoids (e.g., fruits, vegetables) | Metabolite from gut microbiota | nih.govnih.gov |

| Whole grains | Metabolite from gut microbiota | ||

| Coffee | Metabolite of hydroxycinnamic acids | frontiersin.org | |

| Biological Systems | Human Urine & Plasma | Metabolite of dietary polyphenols and tyrosine | mdpi.com |

This table provides examples of the natural occurrence of this compound and its derivatives.

Chemical Synthesis Methodologies in Academic Research

Synthetic Routes for p-Hydroxyphenyl Propanoate

The creation of this compound in a laboratory setting can be achieved through several established chemical reactions. These methods primarily involve forming an ester linkage between a phenol (B47542) and a propanoic acid derivative.

A primary and direct route to synthesizing methyl 3-(4-hydroxyphenyl)propanoate, a synonym for the methyl ester of p-hydroxyphenyl propanoic acid, is through the esterification of phloretic acid (3-(4-hydroxyphenyl)propanoic acid) with methanol. chemicalbook.com This reaction represents a formal condensation where the carboxylic acid group of phloretic acid reacts with the hydroxyl group of methanol, typically in the presence of an acid catalyst. google.com Phloretic acid itself is a naturally occurring phenolic compound that can be sourced from the hydrogenation of p-coumaric acid or derived from phloretin, a byproduct from apple tree leaves. smolecule.comrsc.org The propionic acid side chain on phloretic acid is well-suited for esterification. smolecule.com This method is a foundational technique for producing various esters and is widely documented in chemical literature.

Another synthetic approach involves the derivatization of a phenolic precursor, such as hydroquinone, using an acylating agent like propionic anhydride (B1165640). This type of reaction, a Friedel-Crafts acylation, involves the introduction of an acyl group onto an aromatic ring. rsc.orgscielo.org.bo In this specific case, propionic anhydride would react with hydroquinone. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to proceed. rsc.orgscielo.org.bo This method allows for the direct formation of the phenyl propanoate structure. The use of anhydrides like propionic anhydride for derivatization is a common strategy to create more hydrophobic and surface-active derivatives from compounds containing hydroxyl groups. researchgate.net While the reaction can potentially lead to the formation of diester derivatives, particularly with a symmetric molecule like hydroquinone, reaction conditions can be controlled to favor mono-acylation. google.com

Esterification Reactions (e.g., from Phloretic Acid and Methanol)

Enantioselective Synthesis and Stereochemical Control in Propanoate Derivatives

Many biologically active molecules exist as single enantiomers, making the development of enantioselective synthetic methods crucial. For propanoate derivatives, which can possess chiral centers, controlling the stereochemical outcome of a reaction is a significant area of research. ddugu.ac.in This is particularly relevant for compounds like aryloxyphenoxypropionic acids, which are important herbicides synthesized from chiral intermediates such as (R)-(+)-2-(4-hydroxyphenoxy)propionic acid. smolecule.comgoogle.com

Strategies for achieving stereochemical control include:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. wikipedia.org For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions to produce products with two adjacent stereocenters. wikipedia.org

Chiral Catalysts: Asymmetric synthesis can be achieved using chiral catalysts that favor the formation of one enantiomer over the other. ddugu.ac.in For example, chiral oxazaborolidine has been used to catalyze the enantioselective Michael addition of propionate-derived silyl (B83357) ketene (B1206846) acetals to acyclic enones. thieme-connect.com Similarly, chiral zirconium complexes with specialized BINOL-derived ligands have been effective in the catalytic enantioselective addition of propionate (B1217596) units to imines. researchgate.net

Enzymatic Resolutions: Enzymes, being inherently chiral, can be used to selectively react with one enantiomer in a racemic mixture. A biocatalytic approach was developed for the large-scale production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid via the enantioselective hydrolysis of its racemic ethyl ester. acs.org Lipases, such as Mucor miehei lipase (B570770), have also been used to resolve racemic propionate derivatives, affording one enantiomer as the unreacted substrate. beilstein-journals.org

These methods allow for the synthesis of optically active propanoate derivatives, which are essential for studying biological activity and for the development of pharmaceuticals and agrochemicals. acs.orgncl-india.org

Synthesis of Research Probes and Derivatized Analogues

This compound and its derivatives serve as valuable starting materials for the synthesis of more complex molecules used as research tools. These derivatized analogues are designed with specific properties, such as the ability to be detected or to interact with biological systems in a targeted manner.

A prominent example is the Bolton-Hunter reagent, which is N-succinimidyl-3-(4-hydroxyphenyl)propionate. This reagent is a widely used prosthetic group for the iodination and radiolabeling of peptides and proteins. rsc.org The activated N-hydroxysuccinimide ester end of the molecule readily reacts with primary amino groups on a peptide, covalently attaching the this compound moiety, which can then be easily iodinated for use in radioimmunoassays and other detection methods. rsc.org

In another application, benzyl (B1604629) 3-(4-hydroxyphenyl)propanoate was used as a key intermediate in the multi-step synthesis of a novel acridinium (B8443388) ester. researchgate.net Acridinium esters are important chemiluminescent labels used in immunodiagnostics. The synthesis involved reacting the hydroxyphenyl group of the propanoate derivative with an acridine-9-carboxylic acid chloride to form a benzyl ester, which was then further modified to produce the final chemiluminescent probe. researchgate.net The synthesis of such derivatized analogues highlights the utility of the this compound scaffold in creating sophisticated tools for biochemical and medical research. nih.gov

Biocatalytic Approaches for Synthesis and Modification

Biocatalytic methods are central to the production of various phenolic esters, including derivatives of this compound. These processes are valued for their sustainability and ability to produce compounds with high purity. core.ac.ukunipd.it

Enzymatic esterification in solvent-free systems (SFS) is an advantageous method for producing esters like this compound. mdpi.comulpgc.es This approach eliminates the need for potentially toxic organic solvents, which simplifies downstream processing and reduces environmental impact. core.ac.uk The reaction medium in SFS consists of the substrates themselves, which maximizes their concentration. mdpi.com

Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are frequently used for these reactions. core.ac.ukwisdomlib.org Immobilization enhances enzyme stability and allows for easy recovery and reuse. mdpi.comulpgc.es Studies have shown high conversion rates for the esterification of p-hydroxyphenylpropionic acid with various alcohols in solvent-free conditions. core.ac.uk For instance, the synthesis of octyl hydroxyphenylpropionate from p-hydroxyphenylpropionic acid and octanol (B41247) using Novozym 435 (an immobilized form of CALB) has been optimized to achieve high yields. core.ac.uk However, the enzymatic synthesis of ethyl 3-(4-hydroxyphenyl)propanoate has shown lower conversion rates, with a maximum of 4% using Yarrowia lipolytica biomass as the biocatalyst. mdpi.com

The thermodynamic water activity (aw) is a critical parameter in these solvent-free systems, as it significantly influences the esterification performance. tuhh.de Research on other esterification reactions has demonstrated that an optimal water activity is necessary to achieve maximum conversion, with dry conditions often resulting in no reaction. tuhh.de

The selection of an appropriate enzyme is a crucial step in developing an efficient biocatalytic process for this compound production. Enzyme screening involves testing various commercially available or newly isolated enzymes for their activity and selectivity towards the desired reaction. acs.org Lipases are a primary focus due to their broad substrate specificity and stability. nih.govjmbfs.org For example, in the synthesis of octyl hydroxyphenylpropionate, Novozym 435, an immobilized lipase from Candida antarctica, was identified as a highly effective catalyst. core.ac.uknih.gov Similarly, in the production of the S-enantiomer of 2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important pharmaceutical intermediate, extensive screening identified Candida antarctica lipase B (CAL-B) as the most effective biocatalyst for the enantioselective hydrolysis of the racemic ester. acs.org

Once a suitable enzyme is identified, process optimization is carried out to maximize the product yield and reaction rate. This involves adjusting various parameters such as temperature, substrate molar ratio, enzyme loading, and in some cases, the use of ultrasound assistance. core.ac.uknih.gov Response surface methodology (RSM) is a common statistical tool used to optimize these parameters. core.ac.uknih.gov For the ultrasound-assisted synthesis of octyl hydroxyphenylpropionate, temperature and enzyme activity were found to be the most significant factors affecting the yield. nih.gov The optimal conditions were predicted to be a reaction temperature of 58.8°C, a reaction time of 14.6 hours, and an enzyme activity of 410.5 PLU, resulting in a yield of 97.5% ± 0.1%. nih.gov In another study using a packed-bed bioreactor, the optimal conditions for the same reaction were found to be a temperature of 65°C and a flow rate of 0.05 ml/min, achieving a yield of 99.33 ± 0.1%. core.ac.uk

Table 1: Optimized Conditions for Octyl Hydroxyphenylpropionate Synthesis

| Parameter | Orbital Shaker Method | Packed-Bed Bioreactor Method |

|---|---|---|

| Enzyme | Novozym 435 | Novozym 435 |

| Temperature | 58.8°C | 65°C |

| Reaction Time | 14.6 h | N/A (Continuous Flow) |

| Flow Rate | N/A | 0.05 ml/min |

| Ultrasound Power | N/A | 1.74 W/cm² |

| Yield | 97.5% ± 0.1% | 99.33% ± 0.1% |

Enzymatic Hydrolysis and Esterification in Solvent-Free Systems

Mechanistic Studies of Enzyme-Substrate Interactions

Understanding the interactions between enzymes and substrates at a molecular level is fundamental to explaining their catalytic activity and for designing more efficient biocatalytic processes. rsc.orgnih.gov For hydrolases like lipases, the catalytic mechanism generally involves a nucleophilic attack on the carbonyl group of the ester substrate. unipd.it Most lipases are serine hydrolases, containing a catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate in their active site. jmbfs.org

The interaction between the enzyme and substrate is stabilized by various forces, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov Molecular docking and simulation studies help to visualize and analyze these interactions. For instance, in the hydrolysis of aromatic esters by promiscuous aminopeptidases, these interactions were shown to stabilize the enzyme-substrate complex, thereby promoting catalysis. nih.gov

The structure of the substrate plays a significant role in how it fits into the enzyme's active site. nih.gov For lipases, the length of the acyl chain of the ester can influence the reaction rate. nih.gov In the case of this compound and its derivatives, the phenolic ring and the propanoate chain both interact with specific residues in the active site. The binding of p-hydroxyphenylacetate (a related compound) to the reductase component of p-hydroxyphenylacetate 3-hydroxylase induces a conformational change in the enzyme, which is a key part of its allosteric regulation. rsc.org The carboxylate group and the aromatic ring of the substrate are crucial for this interaction. rsc.org

Enzyme Systems Involved in this compound Metabolism

This compound and related compounds are part of various metabolic pathways in microorganisms, where they are transformed by a range of enzyme systems. wikipedia.orgnih.govoup.com These pathways are essential for the degradation of aromatic compounds in the environment. mdpi.com

A key enzyme in the metabolism of related aromatic compounds is p-hydroxyphenylacetate 3-hydroxylase (HPAH). nih.govresearchgate.netcapes.gov.br HPAH is a two-component flavin-dependent monooxygenase that catalyzes the hydroxylation of p-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate. mdpi.comnih.govresearchgate.net This type of enzyme is found in numerous bacteria, including Pseudomonas and Acinetobacter species. nih.govacs.org

The HPAH system consists of two proteins: a reductase and an oxygenase. nih.govresearchgate.net The reductase component utilizes NADH to reduce a flavin cofactor (FAD or FMN), which is then transferred to the oxygenase component. nih.govacs.org The oxygenase binds the reduced flavin and molecular oxygen to hydroxylate the aromatic substrate. nih.govacs.org

There are different classes of HPAH enzymes. In the enzyme from Acinetobacter baumannii, the reductase activity is allosterically activated by the binding of the substrate, p-hydroxyphenylacetate. rsc.orgnih.gov In contrast, the reductase from Pseudomonas aeruginosa is not affected by the substrate's presence. nih.govacs.org The oxygenase from P. aeruginosa can use either reduced FAD or FMN and reacts with oxygen to form a flavin hydroperoxide, which then hydroxylates the substrate. acs.org The rate-determining step in the catalytic cycle of the P. aeruginosa enzyme is the dissociation of FAD from the oxygenase after the reaction is complete. nih.govacs.org

Reductases are crucial enzymes in the metabolic pathways of this compound and similar compounds, often working in conjunction with hydroxylases or as part of other degradation routes. nih.govresearchgate.net These enzymes typically depend on cofactors like NAD(P)H to provide the reducing equivalents for their reactions. wikipedia.orguniprot.org

One example is 2-coumarate reductase, which catalyzes the reduction of 2-coumarate to 3-(2-hydroxyphenyl)propanoate, using NAD+ as a cofactor. wikipedia.org This enzyme is classified as an oxidoreductase and participates in phenylalanine metabolism. wikipedia.org

Another relevant reductase is the aromatic 2-oxoacid reductase from Clostridium sporogenes. uniprot.org This enzyme is involved in the metabolism of aromatic amino acids and can catalyze the conversion of 4-hydroxy-phenylpyruvic acid to (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate, using NADH. uniprot.org The reaction is reversible, with an optimal pH of 7.0 for the reduction reaction and 8.5 for the oxidation reaction. uniprot.org

The reductase component of p-hydroxyphenylacetate 3-hydroxylase (HPAH) from Acinetobacter baumannii is a flavin reductase that is allosterically regulated. rsc.orgnih.gov It catalyzes the oxidation of NADH, and this activity is significantly enhanced by the binding of p-hydroxyphenylacetate. rsc.orgnih.gov This reductase requires FMN for its activity. nih.gov The interaction with the effector, p-hydroxyphenylacetate, induces a conformational change that facilitates the catalytic process. rsc.org Isothermal titration calorimetry has shown that the binding of p-hydroxyphenylacetate and related compounds, including 3-(4-hydroxyphenyl) propionate, to this reductase is an enthalpically driven process. nih.gov

Enzymatic Transformations and Biocatalytic Applications

Microbial Catabolism of p-Hydroxyphenyl propanoate

The microbial breakdown of aromatic compounds such as this compound is initiated by the crucial step of substrate uptake. Because the charged nature of these molecules generally prevents them from freely crossing biological membranes, specialized transporter proteins are essential for their import into the microbial cell where catabolism occurs.

In the facultative anaerobic bacterium Aromatoleum aromaticum EbN1, which is known for its metabolic versatility, the uptake of 3-(4-hydroxyphenyl)propanoate is mediated by an ATP-binding cassette (ABC)-type transporter. asm.orgsci-hub.ru Integrated multi-omics studies have shown that the expression of genes for this transport system is highly specific and induced during growth on 3-(4-hydroxyphenyl)propanoate. asm.orgresearchgate.netasm.org Proteogenomic analysis identified a specific ABC-type periplasmic solute-binding protein, EbA5316, that increases in abundance during anaerobic growth on several 3-phenylpropanoids, including 3-(4-hydroxyphenyl)propanoate. sci-hub.ru This protein is encoded within a gene cluster that also contains the enzymes required for the subsequent β-oxidation of these compounds, indicating a tightly regulated and coordinated system for both uptake and degradation. sci-hub.runih.gov

While detailed studies on transporters for the para-isomer (4-hydroxyphenyl) are specific to organisms like A. aromaticum, more extensive research has been conducted on transporters for its meta-isomer, 3-(3-hydroxyphenyl)propionate, providing valuable models for these transport systems. In Escherichia coli K-12, a specific transporter for 3-(3-hydroxyphenyl)propionate, MhpT, is encoded by the mhpT gene within the mhp catabolic operon. asm.orgebi.ac.uknih.govasm.org Functional studies, including gene knockout and complementation, have demonstrated that MhpT is essential for the catabolism of this substrate. nih.gov The MhpT protein is an active transporter located in the cytoplasmic membrane that utilizes the proton motive force to import its substrate. uniprot.org

Similarly, the soil bacterium Rhodococcus globerulus PWD1 possesses the hpp operon for the degradation of 3-(3-hydroxyphenyl)propionate. nih.govasm.org This operon contains the gene hppK, which encodes a putative membrane transport protein belonging to the Major Facilitator Superfamily (MFS). nih.govnbinno.comresearchgate.net The location of hppK within the operon, alongside genes for catabolic enzymes, strongly suggests its function is to facilitate the entry of the substrate into the cell. nih.gov

The table below summarizes the key transporter proteins that have been identified or proposed to be involved in the microbial catabolism of this compound and its structural isomer.

Table 1: Transporter Proteins for Hydroxyphenylpropanoids in Bacteria

| Protein | Gene | Host Organism | Substrate(s) | Proposed Function/Family | Source(s) |

|---|---|---|---|---|---|

| EbA5316 | EbA5316 | Aromatoleum aromaticum EbN1 | 3-(4-hydroxyphenyl)propanoate, Cinnamate, p-Coumarate | ABC-type periplasmic solute-binding protein for substrate uptake | asm.orgsci-hub.ru |

| MhpT | mhpT | Escherichia coli K-12 | 3-(3-hydroxyphenyl)propionate | Active transporter (symporter) driven by proton motive force | nih.govuniprot.org |

Metabolic Studies and Biological Pathways

In Vivo and In Vitro Metabolic Fate Analysis

p-Hydroxyphenyl propanoate, also known as 4-hydroxyphenylpropanoic acid or phloretic acid, is a phenolic acid that originates from the biotransformation of more complex polyphenols by the gut microbiota. nih.gov Its metabolic fate has been investigated through both in vivo and in vitro studies, revealing its journey from dietary precursors to absorption and circulation.

A significant portion of dietary polyphenols, particularly flavonoids and proanthocyanidins (B150500), are not absorbed in the upper gastrointestinal tract due to their complex structures. frontiersin.orgnih.gov These compounds reach the colon, where they are extensively metabolized by the resident gut microbiota. nih.govnih.gov In vitro fermentation studies using human fecal microbiota have demonstrated the conversion of flavonoid glycosides into simpler metabolites. For instance, after 24 hours of in vitro incubation, flavonoid glycosides from Opuntia ficus-indica fruit extract were completely hydrolyzed, yielding 3-(4-hydroxyphenyl)propanoic acid and phloroglucinol (B13840) as major metabolites. mdpi.com The initial steps in this biotransformation involve enzymatic actions, such as those from Bacteroides, Bifidobacterium, and Lactobacillus species, which hydrolyze glycosidic bonds to release aglycones. mdpi.com Subsequent C-ring cleavage and dehydroxylation of the flavonoid B-ring lead to the formation of 3-(4-hydroxyphenyl)propanoic acid. mdpi.com

Similarly, studies on apigenin, a flavonoid, showed that human gut microbe suspensions can degrade it into products including 3-(4′-hydroxyphenyl) propionic acid. nih.gov Once formed in the colon, these smaller phenolic metabolites can be absorbed into the systemic circulation. nih.gov The presence of these metabolites in blood and their excretion in urine and feces have been confirmed in animal models humanized with human microbiota. nih.gov While the parent flavonoids may be poorly absorbed, their microbial metabolites are more readily available to the host, suggesting that the health benefits associated with polyphenol-rich foods may be largely attributable to these microbially-generated compounds. nih.govpnas.org

Interactions with Host Metabolism and Gut Microbiota

This compound and its isomers play a significant role in the bidirectional relationship between dietary compounds and gut microbial ecology, which in turn influences host metabolism. mdpi.comfrontiersin.org

Research has demonstrated that hydroxyphenyl propionic acids (HPPs), including the this compound (4-HPP) isomer, can exert protective effects on lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD). nih.govnih.gov In studies using mice fed a high-fat diet (HFD), supplementation with 3-HPP and 4-HPP led to significant improvements in several metabolic markers. nih.govresearchgate.net

Specifically, administration of HPPs resulted in a reduction in body weight and liver index. nih.govresearchgate.net It also ameliorated dyslipidemia by lowering the serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c). nih.govresearchgate.net While HPPs had minimal impact on the gene expression related to lipogenesis, they were found to upregulate the mRNA expression of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), a key regulator of fatty acid oxidation. nih.govresearchgate.net This suggests that HPPs may help shift hepatic metabolism from fat storage towards fat burning. nih.gov The observed lipid-lowering effect is also partly attributed to the increased production of short-chain fatty acids (SCFAs) in the colon, which can enter the liver and influence lipid metabolism. nih.govresearchgate.net

Table 1: Effect of Hydroxyphenyl Propionic Acids (HPPs) on Serum Lipid Levels in High-Fat Diet (HFD) Fed Mice

| Group | Total Cholesterol (TC) | Triglycerides (TG) | Low-Density Lipoprotein (LDL-c) |

|---|---|---|---|

| HFD Control | High | High | High |

| HFD + 3-HPP | Reduced | Reduced | Reduced |

| HFD + 4-HPP | Significantly Reduced | Significantly Reduced | Significantly Reduced |

This compound and its related compounds significantly modulate the composition and function of the gut microbiota, helping to reverse the dysbiosis associated with conditions like NAFLD. nih.govnih.gov A high-fat diet is known to reduce the diversity and richness of the gut flora, an effect that was reversed by supplementation with 3-HPP and 4-HPP. nih.gov

One key indicator of gut health is the ratio of the phyla Firmicutes to Bacteroidetes (F/B ratio), which is often elevated in obesity and NAFLD. nih.gov HPP administration was shown to decrease this F/B ratio. nih.gov At the genus level, 3-HPP and 4-HPP supplementation increased the relative abundance of beneficial bacteria, including unidentified_Lachnospiraceae and Lachnospiraceae_UCG-006. nih.govnih.govresearchgate.net Moreover, 4-HPP specifically increased the abundance of Rikenella and decreased the abundance of Faecalibaculum. nih.govnih.gov

Table 2: Modulation of Gut Microbiota by this compound (4-HPP)

| Microbiota Parameter | Effect of High-Fat Diet (HFD) | Effect of HFD + 4-HPP | Reference |

|---|---|---|---|

| Microbiota Diversity | Decreased | Increased | nih.gov |

| Firmicutes/Bacteroidetes Ratio | Increased | Decreased | nih.gov |

| Genus Rikenella | - | Increased | nih.govnih.gov |

| Genus Faecalibaculum | - | Decreased | nih.govnih.gov |

| Fecal SCFA Levels | - | Increased | nih.govresearchgate.net |

Influence on Lipid Metabolism

Role in Specific Biochemical Cycles and Disorders

This compound is a metabolite within the degradation pathways of aromatic amino acids and its levels can be altered in certain metabolic disorders.

Phenylalanine is an essential amino acid that is primarily metabolized through its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. davuniversity.org Tyrosine then undergoes further degradation to ultimately form fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle. wikipedia.org The first step in tyrosine degradation is a transamination reaction to form p-hydroxyphenylpyruvate. davuniversity.orgnih.gov This intermediate is then converted to homogentisate (B1232598) by the enzyme p-hydroxyphenylpyruvate dioxygenase. davuniversity.orgnih.gov

This compound and related compounds like p-hydroxyphenyllactate and p-hydroxyphenylacetate are metabolites that can be formed along this pathway, particularly when the primary degradation route is disrupted. researchgate.netnih.gov For instance, p-hydroxyphenylpyruvic acid can be alternatively metabolized to p-hydroxyphenylacetic acid. researchgate.net The D-form of hydroxyphenyllactate is known to be of bacterial origin, derived from dietary phenolic compounds by gut microbes like Bifidobacteria and Lactobacilli. hmdb.ca

Inborn errors of metabolism that affect the phenylalanine and tyrosine pathways lead to the accumulation of specific intermediates, which can be detected for diagnostic purposes.

Phenylketonuria (PKU) is a disorder caused by a deficiency in the enzyme phenylalanine hydroxylase, leading to the accumulation of phenylalanine and a deficiency of tyrosine. researchgate.netmdpi.com In patients with PKU, elevated levels of L-hydroxyphenyllactate, a related tyrosine metabolite, have been found in urine and cerebrospinal fluid. hmdb.ca

Tyrosinemia refers to a group of disorders characterized by defects in tyrosine degradation.

Tyrosinemia Type I is caused by a deficiency in fumarylacetoacetate hydrolase, the final enzyme in the pathway. researchgate.netnih.gov This leads to the accumulation of toxic upstream metabolites.

Tyrosinemia Type II results from a defect in tyrosine aminotransferase. nih.gov

Tyrosinemia Type III is caused by a deficiency of p-hydroxyphenylpyruvic acid dioxygenase. nih.gov

In various types of tyrosinemia, the normal catabolism of tyrosine is blocked, leading to elevated plasma tyrosine levels and increased urinary excretion of tyrosine metabolites, including p-hydroxyphenylpyruvate, p-hydroxyphenyllactate, and p-hydroxyphenylacetate. nih.govhmdb.ca The presence of these compounds in urine is a key diagnostic marker for these conditions. nih.gov

Mechanistic Investigations of Biological Activities

Antioxidant Mechanisms: Free Radical Scavenging and Oxidative Stress Modulation

The antioxidant properties of p-hydroxyphenyl propanoate and its derivatives are primarily attributed to their phenolic structure. The hydroxyl (-OH) group attached to the aromatic ring is crucial for this activity, enabling the molecule to scavenge free radicals effectively. The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to stabilize free radicals, thereby interrupting oxidative chain reactions and preventing oxidative damage to cellular components like lipids. nih.gov This process is a key feature of how phenolic compounds, in general, function as antioxidants, utilizing mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.govnih.gov

Research on related compounds demonstrates this principle. For instance, studies on tert-butyl 3-(4-hydroxyphenyl)propanoate have shown it can reduce lipid peroxidation, a critical process in protecting cells from damage induced by oxidative stress. Similarly, 3-(4-hydroxyphenyl)propionic acid (HPPA), the parent acid of the propanoate ester, is recognized for its ability to scavenge free radicals and mitigate oxidative stress. A novel cellulose (B213188) derivative, cellulose-3-(2-hydroxyphenyl) propionate (B1217596) ester, also exhibited significant free radical scavenging ability in tests using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. rsc.org The efficiency of this radical scavenging can be influenced by the number and position of hydroxyl groups on the phenolic ring. nih.govnih.gov In polyphenols, the bond dissociation enthalpy (BDE) of the O-H bond is a key parameter, and after one hydroxyl group reacts, the BDE of the remaining groups can change, affecting the subsequent scavenging activity. nih.gov

Table 1: Summary of Antioxidant Mechanisms and Findings

| Compound/Derivative | Observed Effect | Mechanism | Source |

|---|---|---|---|

| tert-butyl 3-(4-hydroxyphenyl)propanoate | Reduces lipid peroxidation | Donates hydrogen atoms to stabilize free radicals | |

| 3-(4-Hydroxyphenyl)propionic acid (HPPA) | Scavenges free radicals and reduces oxidative stress | Attributed to the phenolic structure | |

| Cellulose-3-(2-hydroxyphenyl) propionate ester | High DPPH radical scavenging activity | Free radical scavenging | rsc.org |

| General Phenolic Antioxidants | Interrupt oxidative chain reactions | Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) | nih.gov |

Anti-inflammatory Action and Related Cellular Pathways

This compound derivatives have demonstrated notable anti-inflammatory effects by modulating key cellular signaling pathways. A primary mechanism involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a central regulator of inflammation. nih.govrsc.org

Studies on specific derivatives have elucidated these mechanisms. For example, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) was found to significantly inhibit the production of major pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human monocyte/macrophage-like cells. nih.gov This inhibition was linked to the suppression of NF-κB p65 phosphorylation. nih.gov Similarly, 3-(4-hydroxyphenyl)propionic acid (HPPA), a metabolite of procyanidin (B600670) A2, was shown to restrict inflammation induced by oxidized low-density lipoprotein (ox-LDL) in macrophage cells through the NF-κB pathway. rsc.org

Further research on tert-butyl 3-(4-hydroxyphenyl)propanoate reported its ability to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). The anti-inflammatory potential is also suggested for the parent compound, as methyl 3-(4-hydroxyphenyl)propionate has been described as an anti-inflammatory agent, possibly acting by inhibiting the enzyme phospholipase A2, which is involved in the inflammatory cascade.

Table 2: Inhibition of Inflammatory Mediators and Pathways

| Compound/Derivative | Inhibited Cytokines/Enzymes | Targeted Pathway | Cell Model | Source |

|---|---|---|---|---|

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | IL-6, IL-1β, IL-8, TNF-α | NF-κB p65 phosphorylation | THP-1 cells, Human PBMCs | nih.gov |

| 3-(4-Hydroxyphenyl)propionic acid (HPPA) | General inflammation | NF-κB pathway | Macrophage cells | rsc.org |

| tert-butyl 3-(4-hydroxyphenyl)propanoate | COX-2, pro-inflammatory cytokines | Inflammatory pathways | Not specified | |

| Methyl 3-(4-hydroxyphenyl)propionate (MHPP) | Not specified | Possible inhibition of phospholipase A2 | Not specified |

Antiproliferative Effects and Cell Growth Regulation

Derivatives of p-hydroxyphenyl propionic acid have been investigated for their antiproliferative properties, demonstrating an ability to inhibit cell growth and proliferation in various contexts. google.com The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and the modulation of signaling pathways that control cell cycle progression.

A patent for derivatives of p-hydroxy phenyl propionic acid describes their use as antiproliferative agents, particularly in the context of inhibiting the proliferation of lymphocytes, suggesting applications for disorders of the immunological system. google.com The design of these compounds was based on the structural similarity of the lead molecule, 3-(4-hydroxyphenyl)propionic acid, to non-steroidal anti-inflammatory drugs. google.com

Research on propionate, a short-chain fatty acid (SCFA), reveals it can exert potent antiproliferative effects on several types of tumor cells. researchgate.net Its mechanism includes promoting apoptosis, causing cell cycle arrest, and inhibiting tumor cell growth. These effects may be mediated through the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) signaling pathway. researchgate.net Other studies on related propanoic acid derivatives have shown potent, structure-dependent antiproliferative activity against cancer cell lines, such as small-cell lung carcinoma. mdpi.com For example, specific oxime and carbohydrazide (B1668358) derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid exhibited low micromolar activity against both drug-sensitive (H69) and drug-resistant (H69AR) lung cancer cells. mdpi.com

Table 3: Antiproliferative Activity and Cellular Mechanisms

| Compound/Derivative | Cell Line(s) | Observed Effect | Potential Mechanism | Source |

|---|---|---|---|---|

| Derivatives of p-hydroxy phenyl propionic acid | Human peripheral blood mononuclear cells | Inhibition of lymphocyte proliferation | Modulation of immune cell growth | google.com |

| Sodium Propionate (SCFA) | Glioblastoma (U87), Colon and Breast Cancer Cells | Inhibition of tumor cell growth, induction of apoptosis, cell cycle arrest | PPAR-γ dependent mechanism | researchgate.net |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Small-cell lung carcinoma (H69, H69AR) | Potent cytotoxic and antiproliferative activity | Structure-dependent; specific mechanism under investigation | mdpi.com |

Antimicrobial Properties and Mechanism of Action

Phenolic compounds, including derivatives of this compound, are known to possess antimicrobial properties against a range of microorganisms. The general mechanism of action for phenolics involves several modes of disruption to microbial cells, including the inhibition of cell wall biosynthesis, interference with protein and nucleic acid synthesis, disruption of metabolic pathways, and compromising the integrity of the cell membrane, which can lead to cell lysis. researchgate.net

Specific research has identified antimicrobial activity in complex substances containing these compounds and in isolated derivatives. Propolis, a resinous mixture produced by honeybees, contains a variety of polyphenols including hydroxyphenyl propionate and exhibits antibacterial activity, which is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.gov

A specific derivative, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, was isolated from the bacterium Alcaligenes faecalis and identified as a stable, fungicidal metabolite. researchgate.net This compound showed significant antagonistic activity against the yeast Candida albicans and the mold Aspergillus niger. researchgate.net Another study on diarylpyrrole alkaloids isolated from a marine sponge found that the presence of a p-hydroxyphenyl group was important for antimicrobial activity against Pseudomonas aeruginosa. mdpi.com

Table 4: Antimicrobial Activity of this compound and Related Compounds

| Compound/Mixture | Target Microorganism(s) | Observed Effect | Source |

|---|---|---|---|

| Propolis (contains hydroxyphenyl propionate) | Gram-positive and Gram-negative bacteria | Antibacterial activity | nih.gov |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate | Candida albicans, Aspergillus niger | Fungicidal activity | researchgate.net |

| Denigrin C (diarylpyrrole alkaloid with p-hydroxyphenyl group) | Pseudomonas aeruginosa | Antimicrobial activity (MIC 12.5 μg/mL) | mdpi.com |

Plant Physiology Modulation: Nitrification Inhibition and Plant Growth Regulation

Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a phenolic compound exuded from the roots of some plants like sorghum, functions as a potent modulator of both soil microbial activity and plant development. nih.govresearchgate.net It is recognized as a plant growth regulator and a biological nitrification inhibitor (BNI). ebi.ac.uk

MHPP plays a significant role in shaping the root system architecture (RSA) of plants. nih.govebi.ac.uk It has been shown to inhibit the elongation of the primary root while markedly promoting the formation and growth of lateral roots. nih.govresearchgate.net This remodeling of the root system is primarily achieved by interfering with auxin signaling pathways. nih.govresearchgate.net

The mechanism involves MHPP elevating the concentration of auxin, a critical plant hormone for root development, within the root tips. nih.govebi.ac.uk This increase in auxin levels is accomplished through several actions:

Upregulating auxin biosynthesis genes. nih.govebi.ac.uk

Altering the expression of auxin transport proteins, such as the AUX1/LAX influx carriers and PIN efflux carriers, which mediate polar auxin transport. nih.gov

Promoting the degradation of Aux/IAA transcriptional repressors, which are proteins that inhibit the expression of auxin-responsive genes. nih.govebi.ac.uk

Furthermore, the MHPP-induced modulation of root development involves the interplay of other signaling molecules. MHPP treatment leads to the production of nitric oxide (NO), which in turn promotes the accumulation of reactive oxygen species (ROS) in the root tips. nih.govebi.ac.uk This NO/ROS signaling cascade is a crucial part of the auxin response pathway that leads to the observed changes in root architecture. nih.gov Suppressing either NO or ROS accumulation can alleviate the inhibitory effect of MHPP on primary root growth. nih.govebi.ac.uk

Table 5: Effects of MHPP on Plant Root Development and Signaling

| Parameter | Effect of MHPP Treatment | Associated Signaling Pathway | Source |

|---|---|---|---|

| Primary Root Elongation | Inhibited | Auxin, NO/ROS | nih.govebi.ac.uk |

| Lateral Root Formation | Promoted/Enhanced | Auxin, NO/ROS | nih.govresearchgate.net |

| Auxin Levels in Root Tip | Increased | Upregulation of biosynthesis, altered transport | nih.govebi.ac.uk |

| Nitric Oxide (NO) Production | Induced | Part of the MHPP response pathway | nih.govebi.ac.uk |

| Reactive Oxygen Species (ROS) Accumulation | Promoted (via NO) | Part of the MHPP response pathway | nih.govebi.ac.uk |

Biological nitrification inhibition (BNI) is a process where plants release compounds from their roots to suppress soil nitrification, the biological oxidation of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻). nih.govoup.com This process is critical for reducing nitrogen loss from agricultural soils through nitrate leaching and gaseous emissions of nitrous oxide (N₂O), a potent greenhouse gas. cabidigitallibrary.orgmdpi.com Methyl 3-(4-hydroxyphenyl)propionate (MHPP) has been identified as one of the primary BNI compounds released by sorghum (Sorghum bicolor). researchgate.netaloki.hu

The primary mechanism of MHPP's inhibitory action is the suppression of soil nitrifying microorganisms, particularly ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). researchgate.netau.dk These microorganisms carry out the first and rate-limiting step of nitrification: the oxidation of ammonia (B1221849) to hydroxylamine (B1172632), catalyzed by the enzyme ammonia monooxygenase (AMO). mdpi.comasm.org BNI compounds can block key enzymatic pathways, including both the AMO and hydroxylamine oxidoreductase (HAO) pathways. mdpi.comau.dk

Studies have shown that the application of MHPP to soil significantly reduces nitrate content and potential nitrification activity. researchgate.net This is achieved by reducing the population size and activity of AOB and AOA. researchgate.netau.dk Comparative studies indicate MHPP can be more effective than synthetic nitrification inhibitors like dicyandiamide (B1669379) (DCD), achieving a greater reduction in nitrate concentration (25-69% by MHPP vs. 10-28% by DCD) and N₂O emissions across various soil moisture levels. cabidigitallibrary.org Research on pure cultures of nitrifying organisms found that MHPP was generally more potent against AOB strains (like Nitrosomonas europaea and Nitrosospira multiformis) than AOA strains. asm.org

Table 6: Mechanistic Details of Biological Nitrification Inhibition by MHPP

| Aspect | Finding | Source |

|---|---|---|

| Primary Target | Ammonia-oxidizing bacteria (AOB) and archaea (AOA) | researchgate.netau.dk |

| Enzymatic Pathway | Inhibition of ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO) pathways | mdpi.com |

| Effect on Soil | Reduced nitrate content, low nitrification activity, reduced N₂O emissions | researchgate.netcabidigitallibrary.org |

| Comparative Efficacy | More effective at reducing nitrate and N₂O than the synthetic inhibitor DCD | cabidigitallibrary.org |

| Microbial Specificity | Showed higher potency toward AOB strains compared to AOA isolates in some studies | asm.org |

Structure Activity Relationship Sar Studies

Correlations between Structural Features and Biological Function

The bioactivity of phenolic esters like p-hydroxyphenyl propanoate is not determined by a single molecular feature but rather by a synergistic interplay between the phenolic ring, the ester group, and the nature of any substituents.

The phenolic hydroxyl (-OH) group is a cornerstone of the biological activity of this compound and related compounds. Its presence and position on the aromatic ring are critical determinants of function, particularly antioxidant capacity.

The hydroxyl group attached to the aromatic ring is primarily responsible for the antioxidant activity of phenolic derivatives. mdpi.com This group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components. The position of the -OH group is also crucial; studies on various phenolic compounds have shown that a hydroxyl group in the para position, as in this compound, often leads to stronger biological activities compared to other positions. nih.gov For instance, coumarins and resveratrol (B1683913) derivatives with para-hydroxyl groups have demonstrated superior cytotoxic and enzyme-inhibitory effects, respectively. nih.gov

The number of hydroxyl groups on the phenolic ring is another major factor. Quantitative structure-activity relationship (QSAR) analyses reveal that the antioxidant capacity of flavonoids and other phenols is largely governed by the number and location of -OH groups. nih.gov While this compound has a single hydroxyl group, studies on related compounds like caffeic acid esters (with two hydroxyl groups) and gallic acid esters (with three) show that increasing the number of hydroxyls can significantly enhance antioxidant and cytotoxic activities. However, this is not always a linear relationship, as other factors such as lipophilicity and molecular geometry also play a role.

Key Findings on the Role of the Phenolic Group:

Hydrogen Donation: The -OH group is the primary site for free radical scavenging. mdpi.com

Positional Importance: The para-position of the hydroxyl group is often associated with enhanced bioactivity. nih.gov

Number of Groups: Antioxidant activity generally increases with the number of hydroxyl groups, although other structural factors are also influential. nih.gov

Esterification of the carboxylic acid function of a phenolic acid, such as in the formation of this compound from 3-(4-hydroxyphenyl)propanoic acid, significantly modifies its physicochemical properties, most notably its lipophilicity. This alteration has profound effects on its biological activity.

Converting the polar carboxylic acid group into a less polar ester increases the molecule's affinity for lipids. mdpi.comscispace.com This enhanced lipophilicity can facilitate the compound's passage through the lipid bilayer of cell membranes, potentially increasing its bioavailability at intracellular targets. For instance, esterification is a strategy employed to improve the skin penetration of phenolic compounds for cosmetic applications. nih.gov

The impact of esterification on bioactivity is complex and depends on the specific endpoint being measured. In terms of antimicrobial properties, the activity of phenolic acid esters often increases with the length of the alkyl chain, up to a certain point. scispace.com A study on alkyl ferulates, for example, found that antibacterial activity increased and then decreased as the alkyl chain was extended, with hexyl ferulate showing optimal activity against certain bacteria. nih.gov Similarly, butyl esters of some phenolic acids were more effective at inhibiting microbial growth than the corresponding methyl esters. scispace.com

However, for antioxidant activity, the effect of esterification can be ambivalent. While increased lipophilicity can improve antioxidant efficacy in lipid-rich media, it may decrease activity in polar, aqueous systems. mdpi.com Some studies have concluded that phenolic acids like ferulic and caffeic acid have higher intrinsic antioxidant activity than their ester derivatives in polar solvents. mdpi.com The length of the ester alkyl chain also modulates cytotoxic activity; studies on caffeates and gallates showed that propyl and octyl esters were significantly more cytotoxic to cancer cells than the corresponding methyl esters.

| Phenolic Acid Ester Series | Alkyl Chain Length | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Ferulic Acid Esters | Increasing (C3 to C12) | Antibacterial activity first increased (peaking at C6), then decreased. | nih.gov |

| Various Phenolic Acid Esters | Butyl (C4) vs. Methyl (C1) | Butyl esters showed higher antimicrobial activity. | scispace.com |

| Caffeic & Gallic Acid Esters | Propyl (C3) & Octyl (C8) vs. Methyl (C1) | Longer chains (propyl, octyl) led to higher cytotoxicity against HeLa cells. |

Beyond the primary phenolic hydroxyl and the ester group, other substituents on the aromatic ring can fine-tune the biological activity of phenolic compounds. The electronic properties of these substituents are particularly important.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or additional hydroxyl groups, generally enhance antioxidant activity by increasing the electron density on the phenolic ring, which stabilizes the phenoxyl radical formed after hydrogen donation. researchgate.net Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant potential. researchgate.net

However, the effect of substituents can be context-dependent. In a study examining the synergistic effects of hydroxycinnamic acid derivatives with other compounds in leukemia cells, the presence of a methoxy group on the phenolic ring (as in methyl ferulate) was found to interfere with the desired activity compared to the simpler methyl p-hydroxycinnamate. nih.gov This highlights that additional functional groups can introduce steric or electronic effects that may be detrimental to binding with a specific biological target.

The saturation of the propanoic acid side chain also plays a critical role. A comparison between methyl 3-(4-hydroxyphenyl)propanoate (MHP), which has a saturated side chain, and its unsaturated analog, methyl 4-hydroxycinnamate (KS-3), revealed that the α,β-unsaturated carbonyl moiety (the double bond in the side chain) was crucial for certain cooperative anticancer activities. nih.gov The saturated propanoate derivative was significantly less active in that specific assay, indicating the importance of the side chain's electronic configuration and rigidity for interaction with the target pathway. nih.gov

| Compound Comparison | Key Structural Difference | Impact on a Specific Biological Activity (Anticancer Synergy) | Reference |

|---|---|---|---|

| Methyl 4-hydroxycinnamate vs. Methyl 3-(4-hydroxyphenyl)propanoate | Cα-Cβ double bond (unsaturated) vs. single bond (saturated) | The unsaturated double bond was found to be critical for the synergistic effect. The saturated propanoate was less active. | nih.gov |

| Methyl p-hydroxycinnamate vs. Methyl ferulate | Absence vs. presence of a methoxy group on the ring | The additional methoxy group interfered with the synergistic activity. | nih.gov |

Impact of Alkyl Esterification on Biological Activity

Molecular Modeling and Computational Approaches to SAR

To rationalize the experimental SAR findings and predict the activity of new compounds, researchers increasingly rely on molecular modeling and computational chemistry. These in silico methods provide insight into the electronic properties, three-dimensional structures, and potential interactions of molecules like this compound with biological targets.

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the structural and electronic characteristics of phenolic derivatives. researchgate.net Such studies can calculate parameters like the heat of formation, bond dissociation energies of the phenolic O-H bond, and the energies of frontier molecular orbitals (HOMO and LUMO), which correlate with antioxidant activity. nih.gov For example, theoretical calculations have been used to determine the relative stability of different conformations of caffeate and gallate esters, helping to understand how their three-dimensional shape influences their biological effects. DFT studies have also shown that the reaction enthalpies involved in antioxidant mechanisms are linearly dependent on the Hammett constants of the substituents on the phenol (B47542) ring. researchgate.net

Molecular docking is another computational technique used to predict how a ligand (e.g., a phenolic ester) might bind to the active site of a protein or enzyme. nih.govscielo.br By simulating the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, docking can help explain why certain structural features are essential for activity. nih.govscielo.br For instance, docking studies could be used to model the interaction of this compound with an enzyme like cyclooxygenase-2 (COX-2), providing a structural hypothesis for its observed anti-inflammatory effects. These models can guide the rational design of more potent and selective inhibitors by identifying key interaction points that can be optimized through chemical modification. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Research

Chromatographic Techniques for Separation and Identification (e.g., HPLC, GC-MS, LC-MS)

Chromatographic methods are indispensable for isolating p-hydroxyphenyl propanoate and related compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. For instance, a reversed-phase (RP) HPLC method can be employed for the analysis of derivatives like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. sielc.com A typical mobile phase for such separations might consist of acetonitrile, water, and an acid like phosphoric or formic acid, the latter being more suitable for mass spectrometry applications. sielc.comsielc.com HPLC has been used to monitor the synthesis of related compounds, such as 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, by tracking the consumption of reactants and the formation of the final product. The technique's versatility is further demonstrated in its application for analyzing complex extracts from natural products, where it helps to distinguish between different species based on their chemical profiles. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique, particularly well-suited for volatile and semi-volatile compounds. Pyrolysis-GC/MS, a variation of the technique, is a powerful tool for characterizing the complete composition of polymeric materials with minimal sample preparation. ifremer.fr This method has been successfully used for the identification and, in some cases, semi-quantification of polymer additives, including derivatives of this compound. ifremer.fr The technique offers good linearity for calibration, with reported coefficients of determination (R²) greater than 0.98. ifremer.fr Standard GC-MS analysis of compounds like methyl 3-(4-hydroxyphenyl)propionate provides detailed mass spectra, with characteristic top peaks that aid in its identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This makes it an ideal method for detecting trace levels of compounds in complex matrices. LC-MS/MS methods have been developed for the simultaneous determination of various synthetic phenolic antioxidants and their metabolites. acs.org The choice of ionization source, such as atmospheric pressure chemical ionization (APCI), can significantly enhance the sensitivity for certain analytes. acs.org LC-MS is also instrumental in metabolic studies, for instance, in monitoring the enzymatic coupling of hydroxy-arylated saccharides to peptides. ebi.ac.uk

Table 1: Chromatographic Methods for this compound and Related Compounds

| Technique | Application | Key Findings & Conditions |

|---|---|---|

| HPLC | Analysis of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Reversed-phase method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com |

| GC-MS | Analysis of methyl 3-(4-hydroxyphenyl)propionate | Provides characteristic mass spectra with a top peak at m/z 107. nih.gov |

| Pyrolysis-GC/MS | Identification of polymer additives | Rapid and precise method for characterizing polymeric materials. ifremer.fr |

| LC-MS/MS | Simultaneous determination of synthetic phenolic antioxidants | Improved sensitivity with APCI for certain compounds. acs.org |

| LC-MS(n) | Monitoring enzymatic reactions | Used to follow the coupling of hydroxy-arylated saccharides to peptides. ebi.ac.uk |

Spectroscopic Characterization in Research Contexts (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are fundamental for the unambiguous identification and structural elucidation of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of compounds like 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, verifying the ester linkage and assessing the steric effects of the tert-butyl groups. In the study of novel copolyesters, ¹H NMR and Fourier transform infrared (FTIR) spectroscopy are used to analyze the structure of polymers synthesized from monomers like methyl 3-(4-hydroxyphenyl)propanoate. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of methyl 3-(4-hydroxyphenyl)propionate, for example, can be obtained using techniques like Attenuated Total Reflectance (ATR). nih.gov The vapor phase IR spectrum of related compounds like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid has also been documented. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For methyl 3-(4-hydroxyphenyl)propionate, the NIST number 352428 is associated with its GC-MS data in the main library, showing a top peak at m/z 107 and a molecular ion peak at m/z 180. nih.gov High-resolution mass spectrometry can provide the exact mass of a molecule, such as 182.05790880 Da for 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. nih.gov

Table 2: Spectroscopic Data for this compound and Derivatives

| Compound | Technique | Key Spectral Data |

|---|---|---|

| Methyl 3-(4-hydroxyphenyl)propionate | GC-MS | NIST Number: 352428, Top Peak m/z: 107, 2nd Highest m/z: 120, 3rd Highest m/z: 180. nih.gov |

| Methyl 3-(4-hydroxyphenyl)propionate | IR (ATR) | Spectrum available from Bio-Rad Laboratories, Inc. nih.gov |

| 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | ¹H NMR (500 MHz, Water) | Shifts [ppm]: 2.86, 4.35, 2.89, 7.16, 7.18, 3.03, 6.84, 3.06, 2.88, 3.02, 6.85, 4.34, 3.05, 2.85, 4.36. nih.gov |

| 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | Mass Spectrometry | Exact Mass: 182.05790880 Da. nih.gov |

| 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | GC-MS | NIST Number: 245767, Top Peak m/z: 263, 2nd Highest m/z: 278. nih.gov |

Quantitative Analysis in Biological Matrices and Environmental Samples

The quantification of this compound and its related compounds in biological and environmental samples is crucial for understanding their distribution, metabolism, and potential impact. These analyses often require highly sensitive and specific methods due to the low concentrations at which these compounds may be present.

In biological matrices such as blood, urine, and feces, mass spectrometry-based techniques are frequently employed. nih.gov For instance, the analysis of aromatic amino acid metabolites, which can include this compound derivatives, in biological fluids often relies on GC-MS or LC-MS. nih.gov Sample preparation is a critical step and may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction. nih.gov A study on the metabolism of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants in rats identified 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a urinary biomarker. acs.org This biomarker was subsequently detected in human urine samples, with geometric mean concentrations of 0.69 ng/mL before hydrolysis and 10.2 ng/mL after hydrolysis, indicating human exposure to these antioxidants. acs.org ¹H NMR spectroscopy is another powerful technique for the metabolic profiling of biofluids, capable of identifying and quantifying a wide range of metabolites. reading.ac.uk

In environmental samples like water and soil, the analysis of synthetic phenolic antioxidants and their degradation products is of growing concern. diva-portal.orgresearchgate.net Methods for the determination of these compounds in water often involve a pre-concentration step, such as solid-phase extraction (SPE), followed by analysis with LC-MS/MS. diva-portal.org The development of robust analytical methods is challenged by the need for high sensitivity, especially for trace amounts found in environmental samples. ifremer.fr For example, a method for analyzing antioxidants in water achieved detection limits of 10 ng/mL for some compounds using HPLC with UV detection after a microextraction step. diva-portal.org The analysis of these compounds in complex environmental matrices requires careful method development and validation to ensure accuracy and reliability. diva-portal.org

Table 3: Quantitative Analysis of this compound Related Compounds in Different Matrices

| Matrix | Compound | Method | Key Findings |

|---|---|---|---|

| Human Urine | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | LC-MS/MS | Detected in 98% of samples after hydrolysis, with a geometric mean of 10.2 ng/mL. acs.org |

| Rat Urine | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | LC-MS/MS | Identified as a major metabolite of representative 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants. acs.org |

| Indoor Dust | BHT (related phenolic antioxidant) | LC-MS/MS with APCI | Limit of quantification of 1.1 ng/g. acs.org |

| Human Plasma | BHT (related phenolic antioxidant) | LC-MS/MS with APCI | Limit of quantification of 0.06 ng/g. acs.org |

| Water | Irganox 1010 and 1076 (related phenolic antioxidants) | HPLC/UV after microextraction | Detection limits of 10 ng/mL. diva-portal.org |

Environmental Fate and Degradation Studies

Environmental Dissipation Pathways and Half-Life Determination

There is no specific experimental or modeled data available to determine the environmental half-life of p-hydroxyphenyl propanoate in compartments such as water, soil, or sediment. For related complex antioxidants like pentaerythritol (B129877) tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), hydrolysis half-life has been calculated as 75 days at pH 8 and up to 2 years at pH 7. However, the large, sterically hindered structure of that compound is a primary determinant of its stability, and these values cannot be accurately applied to the much simpler this compound. Generally, the principal dissipation pathway for simple esters in the environment is expected to be hydrolysis of the ester bond, yielding p-hydroxyphenol and propionic acid.

Identification of Environmental Transformation Products

Specific environmental transformation products for this compound have not been identified in available studies. Based on its chemical structure, the primary abiotic and biotic transformation products would likely be:

p-Hydroxyphenol (from cleavage of the ester linkage)

Propionic acid (from cleavage of the ester linkage)